2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-3-1-2-7(4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVJANJHKTZGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388746 | |
| Record name | 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-94-0 | |
| Record name | 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves:
- Formation of the 1,3-thiazole ring via cyclization reactions starting from substituted acetophenone derivatives.
- Introduction of the trifluoromethylphenyl group at the 2-position of the thiazole.
- Functionalization at the 4-position of the thiazole ring to install the acetic acid moiety.
This approach is supported by literature describing the preparation of related thiazole derivatives through bromination, thiourea cyclization, acetylation, and subsequent functional group transformations.
Detailed Stepwise Synthesis
Step 1: Bromination of Substituted Acetophenone
- Starting material: 3-(trifluoromethyl)acetophenone or related substituted acetophenone.
- Reagent: Phenyltrimethylammonium tribromide in tetrahydrofuran (THF).
- Conditions: Room temperature, 1 hour.
- Outcome: α-Bromoacetophenone intermediate formed by selective bromination at the α-position to the ketone.
Step 2: Cyclization to 2-Aminothiazole
- Reagent: Thiourea in ethanol.
- Conditions: Heating at 65–75 °C for 2 hours.
- Mechanism: Nucleophilic attack of thiourea on the α-bromo ketone, followed by cyclization to form the 2-aminothiazole ring.
- Product: 2-Aminothiazole intermediate with the trifluoromethylphenyl substituent at the 2-position.
Step 3: Acetylation of 2-Aminothiazole
- Reagent: Acetic anhydride in pyridine.
- Conditions: 60 °C.
- Purpose: Protection of the amino group as an acetamide to facilitate further functionalization.
- Product: Acetylated thiazole intermediate.
Step 4: Functionalization at the 4-Position
- Reagents: Formaldehyde (aqueous), acetic anhydride, acetic acid.
- Conditions: Microwave irradiation at 170 °C for 30 minutes.
- Reaction: Introduction of a methyl group or related substituent at the 4-position of the thiazole ring.
- Followed by reaction with (2R)-2-methylpyrrolidine and base (N,N-diisopropylethylamine) in N-methylpyrrolidone (NMP) at 100 °C to install further substituents or modify the side chain.
Step 5: Introduction of Acetic Acid Side Chain
Alternative Coupling and Functionalization Approaches
- The key intermediate 2-aminothiazole can be coupled with various aryl halides or substituted phenyl derivatives under basic or palladium-catalyzed conditions to introduce the trifluoromethylphenyl group or other substituents.
- Subsequent hydrolysis and purification steps yield the target acetic acid derivative.
Summary Table of Preparation Steps
Research Findings and Notes
- The synthetic route is robust and allows for the introduction of various substituents on the thiazole ring, enabling structure-activity relationship (SAR) studies for pharmaceutical applications.
- Microwave-assisted steps improve reaction efficiency and reduce reaction times.
- The use of phenyltrimethylammonium tribromide is a mild and selective brominating agent for α-bromination of acetophenones.
- Thiourea-mediated cyclization is a classical and reliable method for thiazole ring formation.
- The final product typically exhibits a melting point around 106–108 °C, confirming purity and identity.
- Purification is commonly achieved by silica gel column chromatography using hexane-ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted derivatives on the phenyl and thiazole rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives, including 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound could be further explored for developing new antibiotics .
Anti-inflammatory Effects
Thiazole derivatives have been evaluated for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
Agriculture
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate plant tissues and target pests effectively .
Material Science
Polymer Additives
Due to its unique chemical properties, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. Research indicates that incorporating thiazole derivatives into polymer matrices can improve mechanical properties and durability .
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiazole Derivatives | Medicinal Chemistry | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
| Development of Novel Pesticides | Agriculture | Showed improved efficacy in pest control compared to existing pesticides. |
| Enhancing Polymer Stability with Thiazole Compounds | Material Science | Increased thermal stability and mechanical strength in tested polymer samples. |
Mechanism of Action
The mechanism of action of 2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, highlighting key differences in substituents, physicochemical properties, and biological relevance:
Key Structural and Functional Insights:
Trifluoromethyl vs. Bromine in 's compound may facilitate halogen bonding, improving target interaction .
Steric and Solubility Modifications
- Addition of a methyl group at thiazole C5 () increases steric bulk, which may reduce off-target interactions but limit solubility .
- Ethyl esterification () improves lipophilicity, favoring cell membrane permeability but requiring hydrolysis for activation .
Biological Activity Trends
- Thiazole-acetic acid derivatives with -CF₃ (e.g., parent compound) show promise in enzyme inhibition, while triazole hybrids () exhibit potent α-glucosidase inhibition, suggesting diverse therapeutic applications .
Research Findings and Data Tables
Table 1: Physicochemical Comparison
Biological Activity
2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS Number: 886361-94-0) is a bioactive compound that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₂H₈F₃NO₂S
- Molecular Weight : 287.26 g/mol
- Melting Point : 106–108 °C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the thiazole ring and the trifluoromethyl group. These features enhance its interaction with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, in vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while modifications to the thiazole moiety can further optimize activity .
Antibacterial Activity
Thiazole derivatives have also demonstrated antibacterial properties. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways has been highlighted in several studies. For example, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria, showing promising results against resistant strains .
Case Studies
- Anticancer Efficacy : A study involving various thiazole derivatives found that compounds with a trifluoromethyl group exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The study concluded that the trifluoromethyl group plays a critical role in increasing lipophilicity and cellular uptake, thereby improving anticancer efficacy .
- Antibacterial Properties : In a comparative analysis of thiazole derivatives, it was observed that those containing electron-withdrawing groups like trifluoromethyl showed significantly higher antibacterial activity than those without such modifications. This finding supports the hypothesis that electronic effects influence the antibacterial mechanism of these compounds .
Research Findings
Recent research has focused on synthesizing new analogues of thiazole-based compounds to explore their biological activities further. Notably:
- Cytotoxicity Assays : New analogues have been synthesized and tested for antiproliferative activity in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents such as doxorubicin.
- Mechanistic Studies : Molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic interactions, suggesting a potential pathway for drug design aimed at enhancing specificity and reducing off-target effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., using 3-(trifluoromethyl)phenyl isothiocyanate and ethyl bromopyruvate) .
- Step 2 : Hydrolysis of ester intermediates (e.g., ethyl thiazole-4-acetate) under alkaline conditions to yield the acetic acid moiety .
- Optimization : Key parameters include:
- Temperature : Controlled reflux (70–90°C) to minimize side reactions.
- Catalysts : Use of morpholine or DMF as catalysts for cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Retention time comparison with standards (C18 column, 70:30 acetonitrile/water mobile phase) .
- NMR : Confirmatory signals for trifluoromethyl (δ 120–125 ppm in -NMR) and thiazole protons (δ 7.5–8.5 ppm in -NMR) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 49.5%, H: 3.2%, N: 8.4%) .
Q. What are the critical solubility and stability considerations for this compound in biological assays?
- Solubility :
- Polar solvents : Soluble in DMSO (>50 mg/mL) and sparingly in aqueous buffers (pH 7.4) .
- Stability :
- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10); stable in neutral buffers for ≤48 hours .
- Storage : -20°C under argon to prevent oxidation of the thiazole ring .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Approach :
- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2 or kinases) .
- Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity simulations .
- Validation : Compare predicted binding energies (ΔG ≤ -8 kcal/mol) with experimental IC values .
- Case Study : Docking against COX-2 revealed hydrogen bonding between the acetic acid moiety and Arg120, with hydrophobic interactions from the trifluoromethyl group .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
- Data Reconciliation :
- Assay Variability : Standardize MIC testing (e.g., CLSI guidelines) for antimicrobial studies .
- Mechanistic Studies : Use gene knockout models (e.g., TLR4-/- macrophages) to isolate anti-inflammatory pathways .
- Structural Modifications : Introduce substituents (e.g., methyl at thiazole-C5) to enhance selectivity for specific targets .
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl) alter pharmacokinetic properties?
- Comparative Analysis :
- Lipophilicity : Trifluoromethyl increases logP by ~0.5 units compared to fluorophenyl, enhancing membrane permeability .
- Metabolic Stability : Trifluoromethyl reduces CYP450-mediated oxidation, prolonging half-life in vivo .
- Table : Key Properties of Analogues
| Substituent | logP | t (h) | Solubility (µg/mL) |
|---|---|---|---|
| CF | 2.8 | 4.2 | 25 |
| F | 2.3 | 2.7 | 45 |
| Data derived from in vitro ADME assays . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
